11-O-Siamenoside I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It belongs to the class of cucurbitane-type triterpenoid saponins and is known for its intense sweetness, being approximately 300 times sweeter than sucrose . This compound is used as a natural sweetener in various food and beverage products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 11-O-Siamenoside I typically involves the extraction and purification from Siraitia grosvenorii. The process includes:
Extraction: The fruit is first dried and then subjected to water or ethanol extraction to obtain a crude extract containing various mogrosides.
Purification: The crude extract is purified using techniques such as ion exchange chromatography and adsorption on macroporous resins. .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The use of immobilized enzymes in a continuous bioreactor system has been developed to produce high yields of this compound and related mogrosides . This method is environmentally friendly and cost-effective, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 11-O-Siamenoside I undergoes various chemical reactions, including:
Deglycosylation: Removal of sugar moieties.
Hydroxylation: Addition of hydroxyl groups.
Dehydrogenation: Removal of hydrogen atoms.
Deoxygenation: Removal of oxygen atoms.
Isomerization: Conversion into different isomers.
Glycosylation: Addition of sugar moieties.
Common Reagents and Conditions:
Deglycosylation: Enzymatic hydrolysis using β-glucosidase.
Hydroxylation and Dehydrogenation: Catalyzed by specific enzymes under physiological conditions.
Glycosylation: Catalyzed by glycosyltransferases such as UGT94-289-3.
Major Products: The major products formed from these reactions include various mogrosides such as mogroside IIIE, mogroside IVA, and mogroside V .
Scientific Research Applications
11-O-Siamenoside I has a wide range of applications in scientific research:
Chemistry: Used as a natural sweetener in food chemistry and as a reference compound in analytical studies.
Biology: Studied for its antioxidant, anti-inflammatory, and immunomodulatory properties.
Industry: Used in the production of low-calorie sweeteners for food and beverage products.
Mechanism of Action
The mechanism of action of 11-O-Siamenoside I involves its interaction with various molecular targets and pathways:
Sweetness Perception: It binds to sweet taste receptors on the tongue, leading to the perception of sweetness.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.
Immunomodulation: It modulates the activity of immune cells and enhances immune responses.
Comparison with Similar Compounds
11-O-Siamenoside I is unique among mogrosides due to its high sweetness and specific bioactivities. Similar compounds include:
Mogroside V: Another highly sweet mogroside found in Siraitia grosvenorii.
Mogroside IV: Known for its sweetness and bioactive properties.
Mogroside IIIE: A metabolite of this compound with similar bioactivities
These compounds share structural similarities but differ in their sweetness intensity and specific bioactivities, making this compound a distinct and valuable compound for various applications.
Properties
Molecular Formula |
C54H90O24 |
---|---|
Molecular Weight |
1123.3 g/mol |
IUPAC Name |
(3S,9R,13R,14S)-17-[(2R,5R)-5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C54H90O24/c1-22(23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)39(64)35(60)27(19-56)73-47)9-13-33(51(4,5)70)77-49-45(78-48-44(69)40(65)36(61)28(20-57)74-48)41(66)37(62)29(75-49)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-30,32-49,55-57,59-70H,9,11-21H2,1-8H3/t22-,23?,25?,26?,27?,28?,29?,30?,32+,33-,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,52+,53-,54+/m1/s1 |
InChI Key |
LHUSGDBAZGIAEJ-RVICYKDASA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CC[C@@]5([C@@]4(CC(=O)[C@@]6(C5CC=C7C6CC[C@@H](C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.